

Technical Support Center: MBP146-78 and its Reversible Inhibition of Parasite Growth

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Compound of Interest

Compound Name: MBP146-78

Cat. No.: B1663845

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **MBP146-78** for studying reversible parasite growth inhibition.

Frequently Asked Questions (FAQs)

What is **MBP146-78** and what is its mechanism of action?

MBP146-78 is a potent and selective inhibitor of cyclic GMP-dependent protein kinases (PKG), which are crucial enzymes in various parasites.[1][2] It functions by targeting the cGMP-dependent protein kinase (PKG), a central signaling hub in apicomplexan parasites, thereby disrupting essential processes for parasite survival and proliferation.[2][3]

Which parasites are susceptible to **MBP146-78**?

MBP146-78 has demonstrated inhibitory activity against a range of parasites, including *Toxoplasma gondii*, *Eimeria tenella*, *Plasmodium falciparum*, *Plasmodium berghei*, and *Plasmodium yoelii*.[4]

Is the inhibitory effect of **MBP146-78** reversible?

Yes, the suppression of parasite growth by **MBP146-78** is reversible.[5][6] Removal of the compound from the culture medium allows the parasites to resume growth.[5][6]

What is the solubility of **MBP146-78**?

MBP146-78 is soluble in DMSO and ethanol.[\[1\]](#)[\[3\]](#)[\[7\]](#) It is insoluble in water.[\[1\]](#)[\[7\]](#) For in vivo studies, it can be prepared as a homogeneous suspension in CMC-Na.[\[1\]](#)[\[7\]](#)

What are the recommended storage conditions for **MBP146-78**?

For long-term storage, **MBP146-78** powder should be stored at -20°C for up to 3 years.[\[1\]](#)[\[7\]](#)
Stock solutions in solvent can be stored at -80°C for up to one year.[\[1\]](#)

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent IC50 values	- Inaccurate serial dilutions.- Variation in parasite density.- Degradation of the compound.	- Ensure accurate and consistent pipetting for serial dilutions.- Standardize the initial parasite inoculum for all assays.- Prepare fresh stock solutions of MBP146-78 and avoid repeated freeze-thaw cycles. [1]
No parasite growth inhibition observed	- Incorrect compound concentration.- Inactive compound.- Resistant parasite strain.	- Verify the calculations for the working concentrations.- Check the purity and storage conditions of MBP146-78.- Confirm the susceptibility of the parasite strain to PKG inhibitors.
Toxicity observed in host cells	- High concentration of MBP146-78.- Contamination of the compound.	- Perform a dose-response curve to determine the optimal non-toxic concentration for your host cells. MBP146-78 is reported to be non-toxic to HFFs at concentrations up to 10 μ M. [5] - Use a reputable source for the compound and check for any signs of impurity.
Precipitation of the compound in media	- Poor solubility in aqueous media.	- Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is not toxic to the cells.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of **MBP146-78**

Target	Organism	IC50
cGMP-dependent protein kinase (PKG)	Eimeria tenella	1.9 nM[4]
cGMP-dependent protein kinase (PKG)	Toxoplasma gondii	1 nM[4]
Tachyzoite Replication	Toxoplasma gondii	210 nM[5]

Table 2: In Vivo Efficacy of **MBP146-78**

Organism	Host	Dosage	Effect
Plasmodium yoelii	Mice	50 mg/kg	Prevents liver infection[4]
Plasmodium berghei	Mice	50 mg/kg (twice daily for 8 days)	Increases survival time[4]
Toxoplasma gondii	Mice	50 mg/kg (twice daily)	Increases survival and prevents secondary reinfection[4]

Experimental Protocols

1. In Vitro Parasite Growth Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of **MBP146-78** against intracellular parasites.

- Materials:
 - Host cells (e.g., Human Foreskin Fibroblasts - HFFs)
 - Parasites (e.g., Toxoplasma gondii tachyzoites)
 - Complete culture medium

- **MBP146-78**
- DMSO
- 96-well plates
- Assay for parasite viability (e.g., plaque assay, fluorescence-based assay)
- Procedure:
 - Seed host cells into 96-well plates and allow them to form a confluent monolayer.
 - Prepare a stock solution of **MBP146-78** in DMSO.
 - Perform serial dilutions of the **MBP146-78** stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
 - Infect the host cell monolayer with parasites.
 - After a brief incubation period to allow for parasite invasion, remove the inoculum and add the media containing the different concentrations of **MBP146-78**.
 - Incubate the plates for a period that allows for multiple rounds of parasite replication (e.g., 5-7 days).
 - Assess parasite viability using a suitable assay.
 - Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the **MBP146-78** concentration.

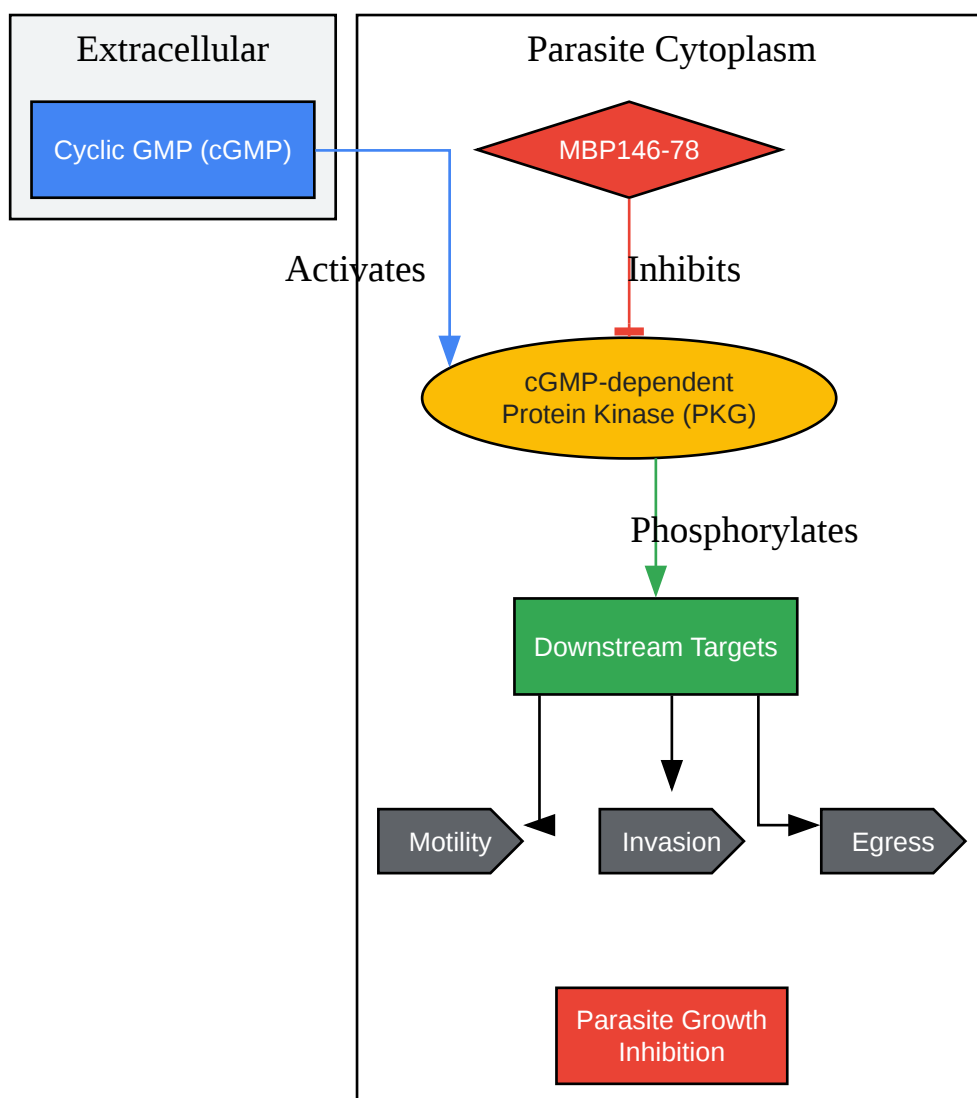
2. Reversibility (Washout) Assay

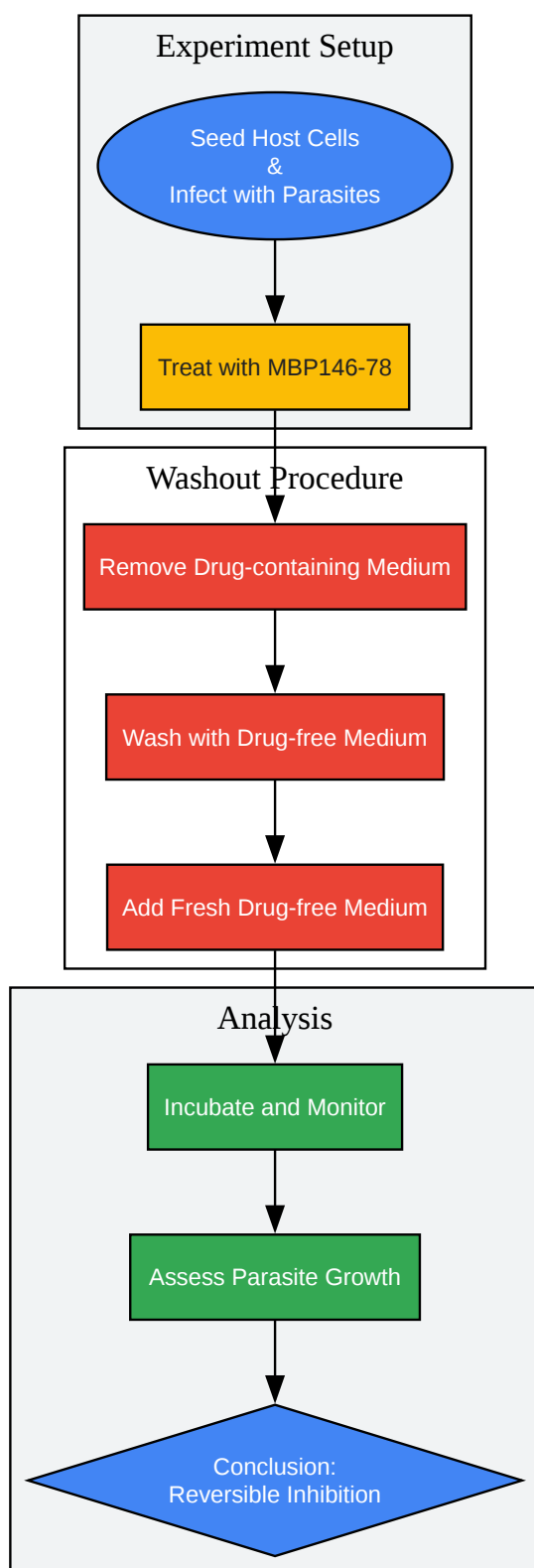
This protocol determines if the inhibitory effect of **MBP146-78** is reversible.

- Materials:
 - Same as the in vitro growth inhibition assay.
- Procedure:

- Follow steps 1-5 of the In Vitro Parasite Growth Inhibition Assay. Use a concentration of **MBP146-78** that causes significant growth inhibition (e.g., 2 μ M for *T. gondii*).[\[5\]](#)
- After a defined treatment period (e.g., 24, 48, or 72 hours), remove the medium containing **MBP146-78**.
- Wash the cell monolayer gently with fresh, drug-free medium to remove any residual compound. Repeat the wash step 2-3 times.
- Add fresh, drug-free complete culture medium to the wells.
- Continue to incubate the plates and monitor for the reappearance of parasite growth (e.g., plaque formation).
- Compare the growth in the washout wells to wells that were continuously treated with **MBP146-78** and untreated control wells. The resumption of parasite growth after removal of the compound indicates reversible inhibition.[\[5\]](#)[\[6\]](#)

Visualizations





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